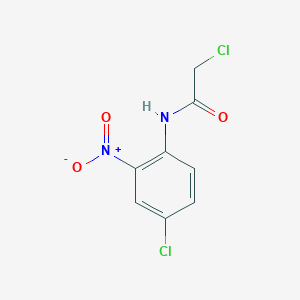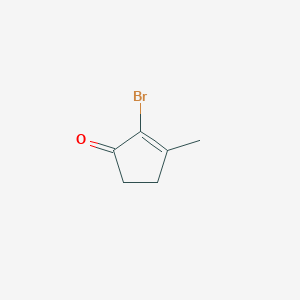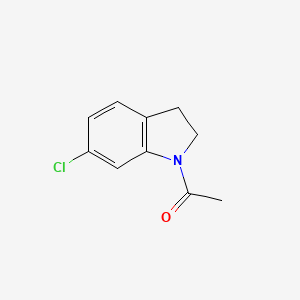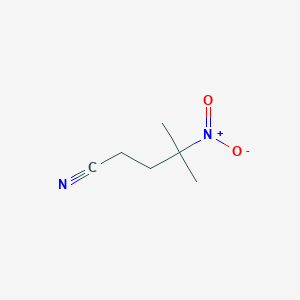
4-Methyl-4-nitropentanenitrile
Vue d'ensemble
Description
4-Methyl-4-nitropentanenitrile (MMPN) is a compound with a molecular weight of 142.16 . It is a yellow crystalline powder used as a precursor in the synthesis of nitramines, such as RDX (Research Department explosive) and HMX (High-Explosive Military Explosive).
Molecular Structure Analysis
The IUPAC name for 4-Methyl-4-nitropentanenitrile is the same as its common name . The InChI code for this compound is 1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3 , and the InChI key is NBEZXTYDFSHDFX-UHFFFAOYSA-N .Applications De Recherche Scientifique
1. Crystallography
- Application : The crystal structure of 4-methyl-4-nitropentanoic acid, a derivative of 4-Methyl-4-nitropentanenitrile, has been studied .
- Method : The crystal structure was determined using X-ray diffraction. The crystal was a colourless block with dimensions 0.19 × 0.12 × 0.08 mm. The wavelength of the MoKα radiation used was 0.71073 Å .
- Results : The crystal structure was found to be monoclinic, with a = 19.1903 (7) Å, b = 18.4525 (6) Å, c = 9.2197 (3) Å, β = 95.879 (1)°, V = 3247.61 (19) Å3 .
2. Pharmaceutical Research
- Application : 4-Methyl-4-nitropentanoic acid is an essential intermediate for the synthesis of γ-aminobutyric acid derivatives . It has been widely used in the preparation of lactam, nitro acid, and nitro amide .
- Method : A mixture of methyl 4-methyl-4-nitropentanoate, H2O, and sodium hydroxide was stirred in methanol at 25°C for 4 hours. The reaction was monitored by thin-layer chromatography .
- Results : This method allows for the synthesis of γ-aminobutyric acid derivatives, which have broad application prospects in pharmaceutical research .
3. Industrial Research
- Application : 4-Methyl-4-nitropentanenitrile has been used in manufacturing processes to improve product quality and efficiency.
- Method : The specific methods of application in industrial research are not detailed in the source.
- Results : The use of 4-Methyl-4-nitropentanenitrile in manufacturing processes may lead to improved product quality and efficiency.
4. Catalytic Reduction
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . 4-Methyl-4-nitropentanenitrile could potentially be used in this process.
- Method : The reduction of 4-NP in the presence of reducing agents by catalytic nanostructured materials is affected by various parameters .
- Results : This process allows for the study of the unique properties of nano-materials which distinguish them from their bulk counterparts .
5. Manufacturing Processes
- Application : 4-Methyl-4-nitropentanenitrile has been used in manufacturing processes to improve product quality and efficiency.
- Method : The specific methods of application in industrial research are not detailed in the source.
- Results : The use of 4-Methyl-4-nitropentanenitrile in manufacturing processes may lead to improved product quality and efficiency.
6. Nanotechnology
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . 4-Methyl-4-nitropentanenitrile could potentially be used in this process.
- Method : The reduction of 4-NP in the presence of reducing agents by catalytic nanostructured materials is affected by various parameters .
- Results : This process allows for the study of the unique properties of nano-materials which distinguish them from their bulk counterparts .
7. Industrial Manufacturing
- Application : In industrial research, 4-Methyl-4-nitropentanenitrile has been used in manufacturing processes to improve product quality and efficiency.
- Method : The specific methods of application in industrial research are not detailed in the source.
- Results : The use of 4-Methyl-4-nitropentanenitrile in manufacturing processes may lead to improved product quality and efficiency.
8. Chemical Analysis
- Application : 4-Methyl-4-nitropentanenitrile can be used in chemical analysis, including NMR, HPLC, LC-MS, UPLC & more .
- Method : The specific methods of application in chemical analysis are not detailed in the source .
- Results : The use of 4-Methyl-4-nitropentanenitrile in chemical analysis may lead to more detailed and accurate results .
Propriétés
IUPAC Name |
4-methyl-4-nitropentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZXTYDFSHDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397714 | |
| Record name | 4-NITRO-4-METHYLVALERONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-nitropentanenitrile | |
CAS RN |
16507-00-9 | |
| Record name | 4-NITRO-4-METHYLVALERONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-4-NITROVALERONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

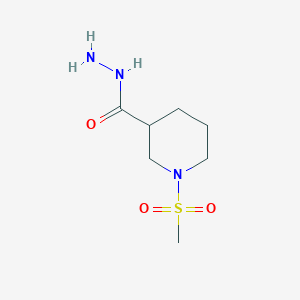
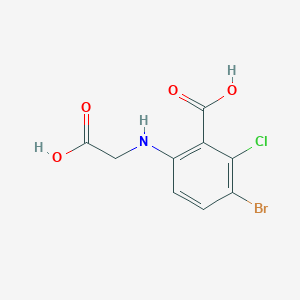
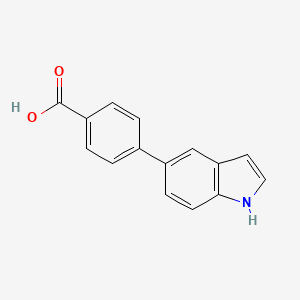

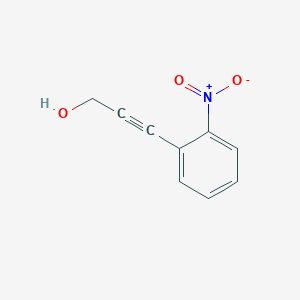

![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)

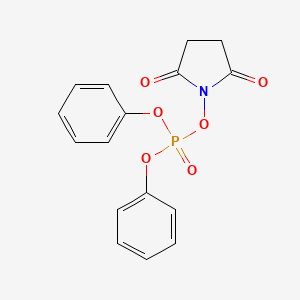
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
